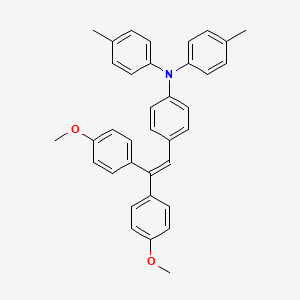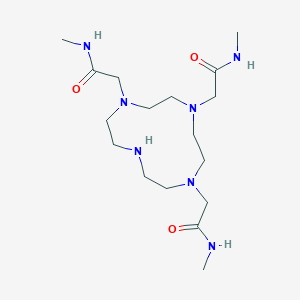
2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tetraazacyclododecane ring, which is a macrocyclic structure containing four nitrogen atoms. The compound also includes three N-methylacetamide groups attached to the ring, enhancing its chemical reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the Richman-Atkins synthesis, which involves the reaction of diethylenetriamine with diethanolamine, followed by tosylation, cyclization, and deprotection steps . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylacetamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes .
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides a rigid framework that can encapsulate metal ions, enhancing their stability and reactivity. This property is particularly useful in applications such as MRI contrast agents, where the compound can enhance the visibility of specific tissues by forming complexes with gadolinium ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in radiopharmaceuticals and MRI contrast agents.
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: Another derivative of tetraazacyclododecane, used in the preparation of gadolinium-based MRI contrast agents.
Uniqueness
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is unique due to the presence of N-methylacetamide groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Propriétés
Numéro CAS |
656242-72-7 |
|---|---|
Formule moléculaire |
C17H35N7O3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-[4,7-bis[2-(methylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N7O3/c1-18-15(25)12-22-6-4-21-5-7-23(13-16(26)19-2)9-11-24(10-8-22)14-17(27)20-3/h21H,4-14H2,1-3H3,(H,18,25)(H,19,26)(H,20,27) |
Clé InChI |
XRQRNIUTSLBERX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC)CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
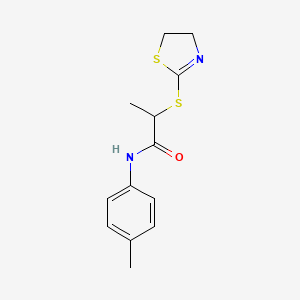
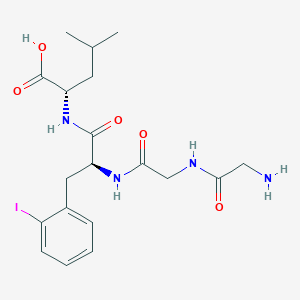
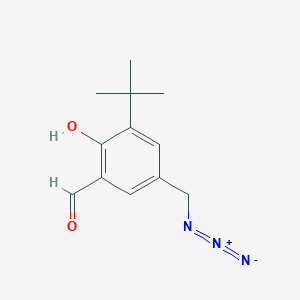
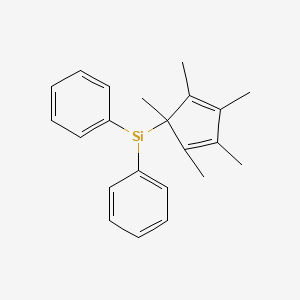
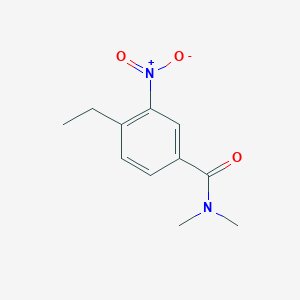

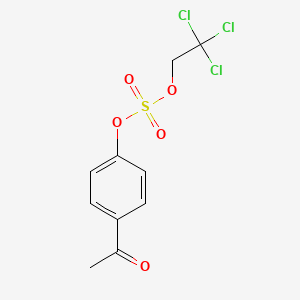
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
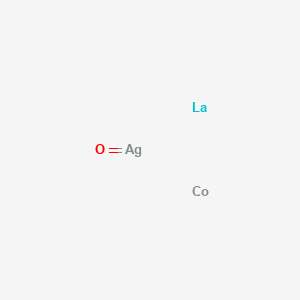
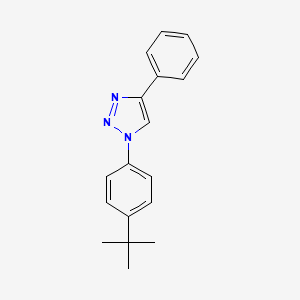
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
